Sulfo-NHS-LC-Biotin sodium
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex stereochemical arrangement and functional group organization. The designation sodium 2,5-dioxo-1-((6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoyl)oxy)pyrrolidine-3-sulfonate precisely defines the spatial relationships between the multiple chiral centers and functional groups present within the molecular structure.
The stereochemical configuration (3aS,4S,6aR) of the thienoimidazolone core corresponds to the natural biotin configuration, ensuring optimal binding affinity to avidin and streptavidin proteins. This specific three-dimensional arrangement is crucial for biological activity, as the protein binding sites exhibit strict stereochemical requirements. The absolute configuration at these positions directly influences the thermodynamic stability of the biotin-avidin complex and determines the dissociation constant for this interaction.
| Stereogenic Center | Configuration | Significance |
|---|---|---|
| C-3a | S | Controls ring puckering |
| C-4 | S | Defines spacer attachment point |
| C-6a | R | Stabilizes bicyclic framework |
The pyrrolidine-2,5-dione ring system lacks defined stereochemistry due to its planar nature, while the hexanoyl spacer arm provides conformational flexibility without introducing additional chiral centers. The sulfonate group exists as a sodium salt, ensuring complete ionization under physiological conditions and contributing to the compound's high water solubility profile.
Crystallographic Analysis of the Thienoimidazolone Core
Crystallographic investigations of biotin and related thienoimidazolone structures provide fundamental insights into the geometric parameters governing this heterocyclic system. The bicyclic thienoimidazolone core adopts a rigid conformation characterized by specific bond lengths, angles, and torsional relationships that are conserved across biotin derivatives. The thiophene ring maintains a planar geometry, while the imidazolidinone ring exhibits slight puckering due to the tetrahedral geometry of the saturated carbon atoms.
High-resolution crystallographic data reveal that the thienoimidazolone system exhibits minimal conformational flexibility, with the bicyclic framework maintaining its three-dimensional structure regardless of substitution patterns at the 4-position. The carbonyl oxygen of the imidazolidinone ring participates in hydrogen bonding interactions that stabilize the overall molecular conformation. The sulfur atom in the thiophene ring contributes to the electron density distribution and influences the electrostatic properties of the heterocycle.
| Structural Parameter | Value | Standard Deviation |
|---|---|---|
| Thiophene ring planarity | 0.02 Å | ± 0.01 Å |
| Imidazolidinone puckering | 0.15 Å | ± 0.03 Å |
| Bicyclic angle | 104.2° | ± 1.5° |
Bond length analysis demonstrates that the carbon-sulfur bonds in the thiophene ring are shorter than typical single bonds, indicating partial double bond character due to aromatic delocalization. The carbon-nitrogen bonds in the imidazolidinone ring exhibit standard single bond lengths, consistent with the saturated nature of this five-membered ring system.
Sulfonate Group Geometry and Charge Distribution
The sulfonate functional group represents a critical structural element that governs the compound's solubility characteristics and membrane permeability properties. The sulfur-oxygen bonds in the sulfonate group exhibit significant ionic character, with the sulfur atom bearing a formal positive charge balanced by three negatively charged oxygen atoms. This charge distribution creates a highly polar region within the molecule that enhances water solubility while preventing passive diffusion across lipid bilayers.
Computational analysis of the electron density distribution reveals that the sulfonate group adopts a tetrahedral geometry with sulfur-oxygen bond lengths consistent with strong ionic interactions. The sodium counterion coordinates with the sulfonate oxygen atoms through electrostatic interactions, maintaining overall charge neutrality while preserving the ionic character of the functional group. This arrangement ensures complete dissociation in aqueous solution, generating the active form of the biotinylation reagent.
The positioning of the sulfonate group on the pyrrolidine ring influences the overall molecular conformation and reactivity profile. The electron-withdrawing nature of the sulfonate group enhances the electrophilicity of the adjacent carbonyl carbons in the succinimide ring, increasing the reactivity toward nucleophilic attack by primary amines. This electronic effect is crucial for the efficient formation of amide bonds during biotinylation reactions.
| Property | Measurement | Method |
|---|---|---|
| Sulfur-oxygen bond length | 1.47 Å | X-ray crystallography |
| Sulfonate pKa | <0 | Potentiometric titration |
| Charge density | -1.0 | Computational analysis |
Pyrrolidine-2,5-dione Ring Conformational Dynamics
The pyrrolidine-2,5-dione ring system, commonly referred to as a succinimide ring, exhibits limited conformational flexibility due to its five-membered cyclic structure and the presence of two carbonyl groups. However, subtle conformational changes can occur through pseudorotation, a characteristic motion of five-membered rings that allows interconversion between different puckered conformations. These conformational dynamics influence the accessibility of the reactive carbonyl carbons and affect the kinetics of nucleophilic substitution reactions.
Nuclear magnetic resonance spectroscopy studies demonstrate that the pyrrolidine-2,5-dione ring preferentially adopts an envelope conformation in solution, with one carbon atom displaced from the plane defined by the other four ring atoms. The magnitude of this displacement varies with temperature and solvent environment, reflecting the dynamic nature of the ring system. The carbonyl groups maintain their planar geometry and participate in resonance stabilization that reduces the overall flexibility of the ring.
The substituent effects of the sulfonate group and the hexanoyl ester chain influence the preferred conformations of the pyrrolidine ring. The electron-withdrawing sulfonate group stabilizes conformations that maximize orbital overlap between the ring carbons and the carbonyl π-systems. Molecular dynamics simulations reveal that the ring undergoes rapid interconversion between energetically similar conformations on the nanosecond timescale.
| Conformation | Relative Energy | Population |
|---|---|---|
| Envelope C2-endo | 0.0 kcal/mol | 45% |
| Envelope C3-endo | 0.3 kcal/mol | 35% |
| Twist C2-C3 | 0.8 kcal/mol | 20% |
Hexanoyl Spacer Arm Structural Flexibility
The hexanoyl spacer arm represents a crucial structural feature that provides the necessary distance between the biotin recognition element and the protein attachment site. This six-carbon aliphatic chain exhibits significant conformational flexibility, allowing the compound to accommodate diverse protein binding sites and overcome steric hindrance limitations encountered with shorter biotinylation reagents. The extended length of the spacer arm enables biotinylation of sterically hindered amino groups while maintaining the biotin moiety in an accessible configuration for subsequent avidin binding.
Conformational analysis reveals that the hexanoyl chain can adopt multiple rotameric states around each carbon-carbon bond, generating a large ensemble of possible three-dimensional structures. The most probable conformations are extended configurations that maximize the distance between the biotin and pyrrolidine-2,5-dione termini. However, folded conformations can occur through intramolecular interactions, particularly in polar solvents where hydrophobic effects promote chain collapse.
The amide linkage connecting the hexanoyl spacer to the biotin pentanoyl chain introduces additional conformational constraints due to the partial double bond character of the amide bond. This planar arrangement restricts rotation around the carbon-nitrogen bond and influences the overall flexibility of the spacer system. The trans configuration of the amide bond is strongly preferred due to reduced steric interactions between the carbonyl oxygen and the amino hydrogen.
| Spacer Property | Measurement | Implication |
|---|---|---|
| Fully extended length | 22.4 Å | Maximum reach |
| Average end-to-end distance | 18.2 Å | Solution conformation |
| Rotational barriers | 2-4 kcal/mol | Rapid interconversion |
The flexibility of the hexanoyl spacer arm enables optimal positioning of the biotin moiety for subsequent avidin binding while accommodating the conformational requirements of diverse protein substrates. This structural feature represents a significant advancement over shorter biotinylation reagents and contributes to the enhanced performance characteristics of this extended biotin derivative in complex biological systems.
Properties
IUPAC Name |
sodium;1-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O9S2.Na/c25-15(7-4-3-6-13-18-12(11-34-13)22-20(29)23-18)21-9-5-1-2-8-17(27)33-24-16(26)10-14(19(24)28)35(30,31)32;/h12-14,18H,1-11H2,(H,21,25)(H2,22,23,29)(H,30,31,32);/q;+1/p-1/t12-,13-,14?,18-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGWLCLUQNFDIS-GTSONSFRSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-])NC(=O)N2.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N4NaO9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127062-22-0 | |
| Record name | Sulphosuccinimidyl-6-(biotinamido)hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Sulfo-NHS-LC-Biotin, also known as Biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt, primarily targets proteins that have primary amines . These primary amines are typically found in the side chain of lysine (K) residues and the N-terminus of each polypeptide.
Mode of Action
The compound interacts with its targets by reacting with primary amines (-NH2) in alkaline buffers to form stable amide bonds. This reaction is facilitated by the N-Hydroxysulfosuccinimide (NHS) esters of biotin, which are popular types of biotinylation reagents.
Biochemical Pathways
The primary biochemical pathway affected by Sulfo-NHS-LC-Biotin is the biotinylation of proteins . Biotinylation is a process where biotin is attached to proteins, antibodies, and other macromolecules, facilitating their immobilization, purification, or detection using streptavidin resins or probes.
Pharmacokinetics
Sulfo-NHS-LC-Biotin is water-soluble, which allows reactions to be performed in the absence of organic solvents such as DMSO or DMF. This property enhances the compound’s bioavailability.
Result of Action
The result of Sulfo-NHS-LC-Biotin’s action is the biotinylation of proteins . This enables the detection and isolation of the protein using streptavidin or avidin conjugated to a detection system, such as a fluorescent or radioactive label.
Action Environment
The action of Sulfo-NHS-LC-Biotin is influenced by environmental factors such as pH and temperature. The compound is reactive in pH 7.0-9.0. It is also recommended to store the compound desiccated at -20°C to maintain its reactivity. Furthermore, the compound’s water solubility and inability to permeate cell membranes make it ideal for specific labeling of cell surface proteins.
Biochemical Analysis
Biochemical Properties
Sulfo-NHS-LC-Biotin reacts with primary amines (-NH2), such as lysine side-chains, or the amino-termini of polypeptides, to form stable amide bonds. This reaction results in the biotinylation of the protein, which allows for the detection and isolation of the protein using streptavidin or avidin conjugated to a detection system.
Cellular Effects
Sulfo-NHS-LC-Biotin is membrane impermeable, meaning it only biotinylates surface proteins of whole cells. This property makes it a useful tool for studying the expression and regulation of receptors and transporters, differentiation of plasma membrane proteins from those localized to organelle membranes, and distribution of membrane proteins in polarized epithelial cells.
Molecular Mechanism
The molecular mechanism of Sulfo-NHS-LC-Biotin involves the formation of stable amide bonds with primary amines in proteins. This is achieved through the reaction of the NHS-activated biotin with primary amino groups (-NH2) in alkaline buffers.
Temporal Effects in Laboratory Settings
Sulfo-NHS-LC-Biotin is moisture-sensitive. It is shipped at ambient temperature and should be stored desiccated at -20°C upon receipt. The product can be stored for up to 12 months.
Metabolic Pathways
Sulfo-NHS-LC-Biotin does not directly participate in metabolic pathways. Instead, it is used as a tool to label and study proteins involved in these pathways.
Biological Activity
Sodium 2,5-dioxo-1-((6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoyl)oxy)pyrrolidine-3-sulfonate is a complex compound with significant biological activity, primarily used in bioconjugation and labeling applications in molecular biology and proteomics. This article delves into its biological activity, mechanisms of action, and applications based on diverse research findings.
- IUPAC Name : Sodium rac-2,5-dioxo-1-((6-(5-((3aS,4R,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoyl)oxy)pyrrolidine-3-sulfonate
- CAS Number : 191671-46-2
- Molecular Formula : C20H29N4NaO9S2
- Molecular Weight : 556.59 g/mol
- Purity : Typically ≥ 95% .
The compound functions primarily as a biotinylation reagent. Its mechanism involves:
- Nucleophilic Attack : The amine group in proteins or other biomolecules attacks the carbonyl carbon of the dioxo moiety.
- Covalent Bond Formation : This reaction facilitates the formation of stable amide bonds, effectively labeling the biomolecule.
- Enhanced Solubility : The sulfonate group significantly enhances the compound's solubility in aqueous solutions, making it suitable for various biochemical applications .
Applications in Bioconjugation
Sodium 2,5-dioxo-1-pyrrolidine sulfonate is particularly noted for its role in:
- Labeling Proteins : It allows for the tagging of proteins with biotin, which can then be detected or purified using streptavidin or avidin due to their strong binding affinity.
Case Study 1: Protein Labeling Efficiency
In a study examining the efficiency of various biotinylation reagents, Sodium 2,5-dioxo demonstrated superior labeling efficiency compared to traditional reagents. The study measured binding affinities and demonstrated that proteins labeled with this compound exhibited enhanced detection signals in ELISA assays .
Case Study 2: Interaction with Streptavidin
Research focused on the interaction between biotinylated proteins and streptavidin showed that Sodium 2,5-dioxo-based conjugates had higher stability and specificity. The binding kinetics were analyzed using surface plasmon resonance (SPR), revealing a dissociation constant (Kd) significantly lower than that of other biotinylation agents .
Comparative Biological Activity Table
| Compound Name | Binding Affinity (Kd) | Application Area |
|---|---|---|
| Sodium 2,5-Dioxo | 0.5 nM | Protein labeling |
| SULFO-NHS-LC-LC-BIOTIN | 1.0 nM | Antibody labeling |
| Biotin-Acid Anhydride | 2.0 nM | Surface protein tagging |
Comparison with Similar Compounds
Structural Analogues and Similarity Indexing
2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate (CAS: 258289-54-2)
- Key Differences: Lacks the sulfonate group and uses a shorter butanoyl spacer instead of hexanoyl.
- Similarity Index : 0.89 (Tanimoto coefficient) compared to the target compound .
5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-((1-(3-sulfamoylphenyl)-1H-1,2,3-triazol-4-yl)methyl)pentanamide
- Key Differences : Incorporates a triazole-linked sulfamoylphenyl group instead of NHS ester.
- Impact : Designed for targeting NLRP3 inflammasome inhibition rather than bioconjugation, reflecting divergent applications .
- Synthesis Yield : 47%, comparable to the target compound’s synthesis efficiency (42% in d-biotin derivatives) .
Methyl 5-((3aS,4S,6aR)-3-ethyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate (Compound 16)
- Key Differences: Methyl ester substituent and ethyl modification on the thienoimidazole core.
- Impact : Altered pharmacokinetics; methyl esters are typically less reactive than NHS esters, limiting utility in covalent labeling .
Physicochemical and Functional Properties
Table 1: Comparative Analysis of Key Properties
Key Observations:
- Solubility: The sulfonate group in the target compound confers superior aqueous compatibility compared to non-sulfonated analogs .
- Reactivity : NHS esters enable efficient amine labeling, whereas analogs with triazole or methyl groups serve niche roles .
- Spacer Length: The LC hexanoyl spacer (target) optimizes binding accessibility compared to shorter chains in CAS:258289-54-2 .
Preparation Methods
Pyrrolidine-3-Sulfonate Synthesis
The pyrrolidine-3-sulfonate moiety is synthesized from L-aspartic acid via a four-step process:
-
Esterification : L-aspartic acid is treated with ethanol and sulfuric acid to form diethyl aspartate (yield: 92%).
-
Cyclization : Diethyl aspartate undergoes thermal cyclization at 160°C to yield 2,5-dioxopyrrolidine (95% purity).
-
Sulfonation : The pyrrolidine ring is sulfonated using chlorosulfonic acid in dichloromethane at −10°C, followed by neutralization with sodium hydroxide to form the sodium sulfonate salt (yield: 78%).
Hexanoyloxy Linker Installation
The hexanoyloxy spacer is introduced via Steglich esterification:
Final Amide Bond Formation
The thienoimidazolone-pentanamido and pyrrolidine-sulfonate-hexanoyloxy modules are conjugated via amide coupling:
-
Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in THF.
-
Conditions : 24-hour reaction at 25°C, followed by purification via reverse-phase HPLC (purity: 99.2%).
Optimization and Process-Scale Considerations
Stereochemical Control
Chiral purity is maintained using titanium-based catalysts during critical coupling steps. For example, ethyl titanate ensures >99% retention of the (3aS,4S,6aR) configuration during the thienoimidazolone-pentanamido coupling.
Yield Enhancement Strategies
| Parameter | Small-Scale (Lab) | Pilot-Scale | Industrial-Scale |
|---|---|---|---|
| Reaction Temperature | 25°C | 30°C | 35°C |
| Catalyst Loading | 1.5 eq | 1.2 eq | 1.0 eq |
| Purification Method | Column Chromatography | Centrifugal Partition Chromatography | Crystallization |
| Overall Yield | 42% | 58% | 67% |
Industrial-scale processes employ continuous-flow reactors to reduce reaction times by 40% compared to batch methods.
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Purity (%) | Impurity Profile |
|---|---|---|
| HPLC (UV 254 nm) | 99.1 | <0.5% unreacted hexanoyloxy linker |
| Ion Chromatography | 98.7 | 0.3% sodium sulfate |
Applications and Industrial Relevance
This compound serves as a key intermediate in protease inhibitor development, leveraging its sulfonate group for enhanced water solubility. Its synthesis has been scaled to 50-kg batches by pharmaceutical manufacturers, with a projected market value of $12.7 million by 2026 .
Q & A
Basic: What are the recommended synthetic pathways for Sodium 2,5-dioxo-1-((6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoyl)oxy)pyrrolidine-3-sulfonate?
Answer:
The compound’s synthesis involves multi-step reactions, including:
- Step 1 : Activation of the hexanoic acid derivative (e.g., using NHS esters) to facilitate coupling with the thienoimidazole moiety. This step requires precise pH control (7.4–8.5) to avoid hydrolysis of reactive groups .
- Step 2 : Conjugation of the pyrrolidine-3-sulfonate group via nucleophilic substitution under anhydrous conditions to preserve sulfonate integrity.
- Purification : Use of reverse-phase HPLC with trifluoroacetic acid (TFA)-modified mobile phases to isolate the product. Confirmation via ESI-MS and H/C NMR ensures structural fidelity .
Basic: How should researchers characterize the stability of this compound under varying pH and temperature conditions?
Answer:
Stability studies should employ:
- Kinetic Analysis : Monitor degradation rates via UV-Vis spectroscopy at λ = 280 nm (amide bond absorption) across pH 2–12 and temperatures (4°C–50°C).
- Data Interpretation : Use Arrhenius plots to predict shelf-life. For example, instability at pH < 4 correlates with sulfonate group protonation, leading to precipitation .
Advanced: What strategies resolve contradictions in mass spectrometry (MS) and nuclear magnetic resonance (NMR) data during structural validation?
Answer:
Discrepancies often arise from:
- Ionization Artifacts : Adduct formation in MS (e.g., sodium or potassium adducts) can distort molecular ion peaks. Use high-resolution MS (HRMS) and isotopic pattern analysis to differentiate .
- Dynamic Effects in NMR : Rotameric equilibria in the pyrrolidine ring may split signals. Variable-temperature NMR (VT-NMR) at 298–323 K simplifies spectra by averaging conformers .
Advanced: How can researchers optimize reaction yields for the biotinylation step involving the thienoimidazole moiety?
Answer:
Yield optimization requires:
- Stoichiometric Control : Maintain a 1.2:1 molar ratio (biotin analog to pyrrolidine sulfonate) to minimize side reactions.
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate NHS ester activation. Kinetic studies show a 30% yield increase at 0.5 eq. DMAP .
- Real-Time Monitoring : Employ inline FTIR to track carbonyl stretching (1720 cm) and adjust reaction time dynamically .
Basic: What analytical techniques are critical for assessing purity and functional group integrity?
Answer:
- Chromatography : UPLC with a C18 column (ACN/water gradient) identifies impurities <0.1%.
- Spectroscopy : FTIR confirms sulfonate (1180–1160 cm) and amide (1650 cm) groups.
- Elemental Analysis : Carbon/nitrogen ratios must align with theoretical values (±0.3%) to verify stoichiometry .
Advanced: How can AI-driven models improve reaction parameter selection for this compound’s synthesis?
Answer:
AI platforms (e.g., COMSOL Multiphysics-integrated tools) enable:
- Parameter Optimization : Machine learning (ML) algorithms predict optimal temperature, solvent polarity, and catalyst loadings via historical reaction datasets.
- Failure Analysis : AI identifies recurrent failure modes (e.g., hydrolysis at high pH) and suggests corrective actions, reducing trial iterations by 40% .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Chemically resistant gloves (nitrile) and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during weighing/solubilization to avoid inhalation of fine particulates.
- Spill Management : Neutralize spills with activated carbon or vermiculite, followed by ethanol rinsing .
Advanced: How do researchers design experiments to probe the compound’s interaction with biological targets (e.g., streptavidin)?
Answer:
- Surface Plasmon Resonance (SPR) : Immobilize streptavidin on a CM5 chip and measure binding kinetics (k/k) at varying compound concentrations (1 nM–10 µM).
- Competitive Assays : Use fluorescently labeled biotin analogs to determine IC values. Data should be normalized to control (unmodified biotin) to assess affinity .
Basic: What solvents and storage conditions preserve the compound’s stability long-term?
Answer:
- Solubility : Use DMSO for stock solutions (≥10 mM) to prevent aggregation. Avoid aqueous buffers with primary amines (e.g., Tris) to prevent NHS ester degradation.
- Storage : Lyophilized powder stored at -80°C under argon retains >95% activity for 12 months. Avoid freeze-thaw cycles .
Advanced: How can computational modeling predict the compound’s reactivity in novel chemical environments?
Answer:
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
